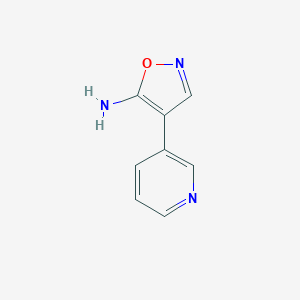

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Übersicht

Beschreibung

4-(Pyridin-3-yl)-1,2-oxazol-5-amine, also known as 4-Pyridin-3-yl-oxazol-5-amine or 4-Pyridin-3-yloxazol-5-amine, is an organic compound with a molecular formula of C7H7N3O. It is an aromatic amine, meaning it contains a nitrogen atom with a lone pair of electrons, and it is also an aromatic ring. 4-(Pyridin-3-yl)-1,2-oxazol-5-amine has a variety of applications in the scientific and medical fields, and is widely used in research and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Field

Biomedical Research

Application Summary

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have two possible tautomeric forms: the 1H- and 2H-isomers .

Methods of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

These compounds have diverse biomedical applications, which are the subject of ongoing research .

Synthesis and Biomedical Applications of 4-(Pyridin-3-yl)-6-(Thiophen-2-yl) Pyrimidine-2-Thiol Derivatives

Field

Chemical Synthesis and Biomedical Research

Application Summary

This research focuses on the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Methods of Application

The synthesis starts with the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative .

Results or Outcomes

The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Eigenschaften

IUPAC Name |

4-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587618 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

CAS RN |

186960-06-5 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)